molecular formula C8H9FO2 B061772 2-Fluoro-3-methoxybenzyl alcohol CAS No. 178974-59-9

2-Fluoro-3-methoxybenzyl alcohol

Cat. No.: B061772
CAS No.: 178974-59-9
M. Wt: 156.15 g/mol
InChI Key: CXVBJFZOPGMFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-fluoro-3-methoxybenzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-fluoro-3-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides, esters, or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2-Fluoro-3-methoxybenzaldehyde, 2-Fluoro-3-methoxybenzoic acid.

    Reduction: 2-Fluoro-3-methoxybenzylamine.

    Substitution: 2-Fluoro-3-methoxybenzyl chloride.

Scientific Research Applications

2-Fluoro-3-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-3-methoxybenzyl alcohol depends on its specific application. In general, the presence of the fluorine atom and methoxy group can influence the compound’s reactivity and interaction with biological targets. For example, in enzyme inhibition studies, the fluorine atom may enhance binding affinity to the active site of the enzyme, while the methoxy group can modulate the compound’s overall polarity and solubility.

Comparison with Similar Compounds

    2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with the methoxy group at the fourth position.

    3-Fluoro-2-methoxybenzyl alcohol: Similar structure but with the fluorine and methoxy groups swapped.

    2-Fluoro-3-methoxybenzoic acid: An oxidized form of 2-fluoro-3-methoxybenzyl alcohol.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and interaction with other molecules, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(2-fluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVBJFZOPGMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343970
Record name 2-Fluoro-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178974-59-9
Record name 2-Fluoro-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (83.5 ml, 1M solution in THF) was added dropwise to a suspension of the subtitle product of step i) (7.1 g) in Et2O (180 ml) at a rate that maintained gentle reflux. Upon complete addition the reaction was stirred for 1.5 h. 15% sodium hydroxide solution was added dropwise until no effervescence was observed. The resulting white precipitate was filtered and the filtrate diluted with H2O (100 ml). The organics were removed in vacuo and the residue extracted with Et2O (100 ml). The organics were washed with 2M sodium hydroxide solution (150 ml), H2O (150 ml), brine (150 ml), dried (MgSO4) and concentrated in vacuo to afford the subtitle compound as a white crystalline solid. Yield: 5.5 g.
Quantity
83.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Fluoro-3-methoxybenzoic acid from Step 1 (16.65 g, 98 mmol) was dissolved in anhydrous tetrahydrofuran (60 mL), cooled in an ice bath, and treated with borane dimethyl sulfide complex (19 mL, 190 mmol). The reaction was stirred at room temperature for 4.2 hours, quenched by the slow addition of methanol, and concentrated in vacuo. The residue was dissolved in ethyl acetate, treated with 3N hydrochloric acid and filtered through diatomaceous earth. The organic layer of the filtrate was collected, washed with NaHCO3, brine, dried over MgSO4 and reconcentrated in vacuo to give 2-fluoro-3-methoxybenzyl alcohol (12.35 g, 81%) as a white solid: mp 53°-57° C.; 1H NMR (acetone-d6) 300 MHz 7.07 (m, 3H) 4.67 (d, J=5.8 Hz, 2H) 4.24 (t, J=5.8 Hz, 1H) 3.86 (s, 3H); 19F NMR (acetone-d6) 300 MHz -144.77 (m).
Quantity
16.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

25.66 g (166.47 mmol) of 2-fluoro-3-methoxybenzaldehyde is dissolved in 140 ml of ethanol and mixed in portions at 0° C. with 3.15 g (83.35 mmol) of sodium borohydride. After one hour of stirring at room temperature, the reaction mixture is mixed with water and extracted three times with methyl tert-butyl ether. The combined organic extracts are shaken with water and brine, dried, the desiccant is suctioned off, and the solvent is spun off. The remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 24.79 g (95.3%) of the desired compound is obtained.
Quantity
25.66 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.